molecular formula C22H22N4O4S B147780 Nitroaltanserine CAS No. 139418-53-4

Nitroaltanserine

Cat. No. B147780
M. Wt: 438.5 g/mol
InChI Key: KKJOXLNCYXBXRS-UHFFFAOYSA-N
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Description

Nitroaltanserin is a chemical compound that has gained attention in the scientific community for its potential in various research applications. It is a derivative of altanserin, which is a serotonin receptor antagonist. Nitroaltanserin has a nitro group added to its chemical structure, which enhances its binding affinity to serotonin receptors.

Detailed Synthesis Method

Design of the Synthesis Pathway
Nitroaltanserine can be synthesized through a multi-step reaction pathway starting from commercially available starting materials. The synthesis pathway involves the protection and deprotection of functional groups, as well as the formation of key intermediates such as nitroso compounds and imines.

Starting Materials
3,4-dimethoxybenzaldehyde, ethyl acetoacetate, piperidine, nitric acid, sodium nitrite, sodium borohydride, acetic anhydride, hydrochloric acid, sodium hydroxide, ethanol, wate

Reaction
Step 1: Protection of the aldehyde group in 3,4-dimethoxybenzaldehyde using ethyl acetoacetate and piperidine to form the corresponding acetal, Step 2: Nitration of the protected aldehyde using nitric acid and sulfuric acid to form the nitroacetal, Step 3: Reduction of the nitro group in the nitroacetal using sodium borohydride in ethanol to form the corresponding aminoacetal, Step 4: Deprotection of the acetal group using hydrochloric acid to form the aldehyde, Step 5: Formation of the nitroso compound by reacting the aldehyde with sodium nitrite and acetic anhydride in acetic acid, Step 6: Formation of the imine intermediate by reacting the nitroso compound with piperidine in ethanol, Step 7: Reduction of the imine intermediate using sodium borohydride in ethanol to form the final product, Nitroaltanserine

Mechanism Of Action

The mechanism of action of nitroaltanserin is based on its ability to bind to serotonin receptors and inhibit their activity. Specifically, it acts as a competitive antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, nitroaltanserin can modulate the effects of serotonin on the brain and other tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of nitroaltanserin depend on the specific research application. In general, it has been shown to modulate the activity of serotonin receptors in various tissues, including the brain, heart, and gastrointestinal tract. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of nitroaltanserin for lab experiments is its high selectivity and potency as a serotonin receptor antagonist. This allows researchers to study specific aspects of serotonin signaling without interference from other receptors or compounds. However, the use of nitroaltanserin may be limited by its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research and development of nitroaltanserin. One area of interest is its potential as a therapeutic agent for various diseases, including neurological disorders, cardiovascular diseases, and cancer. Another area of focus is the development of new derivatives and analogs of nitroaltanserin with improved pharmacological properties. Additionally, the use of nitroaltanserin in combination with other compounds or therapies may enhance its efficacy and reduce its toxicity.
Conclusion:
Nitroaltanserin is a promising compound for scientific research with potential applications in various fields. Its high selectivity and potency as a serotonin receptor antagonist make it a valuable tool for studying the role of serotonin in physiological and pathological processes. Further research is needed to fully understand the biochemical and physiological effects of nitroaltanserin and its potential as a therapeutic agent.

Scientific Research Applications

Nitroaltanserin has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective antagonist of serotonin receptors, particularly the 5-HT2A receptor. This makes it a valuable tool for studying the role of serotonin receptors in various physiological and pathological processes.

properties

IUPAC Name

3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJOXLNCYXBXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557505
Record name 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitro-altanserin

CAS RN

139418-53-4
Record name 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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